molecular formula C13H19ClN2O3 B12318304 2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid

2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid

Cat. No.: B12318304
M. Wt: 286.75 g/mol
InChI Key: CPWJECQKVRUIOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monohydroxymelphalan involves the hydrolysis of melphalan. Melphalan itself is synthesized through a multi-step process starting from L-phenylalanine. The key steps include:

Industrial Production Methods: Industrial production of monohydroxymelphalan is typically achieved through controlled hydrolysis of melphalan under specific conditions to ensure the selective formation of the monohydroxy derivative .

Chemical Reactions Analysis

Types of Reactions: Monohydroxymelphalan primarily undergoes hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chloroethyl group .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Monohydroxymelphalan, like its parent compound melphalan, acts as an alkylating agent. It forms covalent bonds with DNA, primarily at the N7 position of guanine, leading to inter-strand cross-links. This disrupts DNA synthesis and transcription, ultimately causing cell death . The hydroxyethyl group in monohydroxymelphalan may alter its reactivity and interaction with DNA compared to melphalan .

Properties

IUPAC Name

2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWJECQKVRUIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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